molecular formula C10H8O4 B14747153 5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one CAS No. 5255-59-4

5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14747153
CAS No.: 5255-59-4
M. Wt: 192.17 g/mol
InChI Key: ASOMKMLGQYKTOA-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of benzopyran, characterized by the presence of hydroxyl groups at the 5th and 6th positions and a methyl group at the 4th position. This compound is often studied for its potential antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions. One common method includes the reaction of 4-methylresorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization to form the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
  • 7,8-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
  • 6-Methyl-2H-1-benzopyran-2-one

Uniqueness

5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct antioxidant and anticancer properties .

Properties

CAS No.

5255-59-4

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5,6-dihydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H8O4/c1-5-4-8(12)14-7-3-2-6(11)10(13)9(5)7/h2-4,11,13H,1H3

InChI Key

ASOMKMLGQYKTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C(C=C2)O)O

Origin of Product

United States

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